N-methyl-N-(4-methylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
N-methyl-N-(4-methylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core linked to a 1,2,4-oxadiazole ring substituted at position 3 with a 3-(trifluoromethyl)phenyl group. The sulfonamide moiety is N-methylated and attached to a 4-methylphenyl group. This compound’s structural complexity arises from the combination of electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3S2/c1-13-6-8-16(9-7-13)27(2)32(28,29)17-10-11-31-18(17)20-25-19(26-30-20)14-4-3-5-15(12-14)21(22,23)24/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDNKYCYMYKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(4-methylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound that incorporates several bioactive moieties, including a thiophene ring and an oxadiazole unit. These structural features suggest potential biological activities, particularly in pharmacological contexts. This article reviews the biological activities associated with this compound based on available literature, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features:
- N-methyl and 4-methylphenyl groups : Enhancing lipophilicity and potentially influencing receptor binding.
- 1,2,4-oxadiazole : Known for diverse biological activities including anticancer and anti-inflammatory effects.
- Trifluoromethyl group : Often associated with increased metabolic stability and potency.
Anticancer Activity
Research has shown that compounds containing oxadiazole rings exhibit notable anticancer properties. A study indicated that derivatives of 1,2,4-oxadiazole demonstrate cytotoxic effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the thiophene moiety may also contribute to this activity by enhancing interaction with target proteins involved in tumor growth.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented extensively. The oxadiazole derivatives have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response . In vitro studies indicate that such compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting a therapeutic role in inflammatory diseases.
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Studies on related sulfonamide compounds have demonstrated efficacy against various bacterial strains. For example, sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase .
Case Studies
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of similar oxadiazole compounds on human cervical cancer cells (HeLa). The results indicated that these compounds could induce apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives in a murine model of arthritis. The results showed significant reduction in paw swelling and joint inflammation upon treatment with these compounds.
Data Table: Summary of Biological Activities
| Activity Type | Target | Effect | IC50/EC50 Value |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | Cytotoxicity | ~92.4 µM |
| Anti-inflammatory | COX enzymes | Inhibition | Not specified |
| Antimicrobial | Various bacteria | Inhibition of growth | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a common scaffold with several analogs, differing primarily in substituents on the oxadiazole and sulfonamide moieties. Below is a detailed comparison based on structural features, molecular properties, and synthesis/analytical methodologies.
Structural Variations and Molecular Properties
The table below highlights key differences among the target compound and its analogs:
Key Observations:
Steric bulk increases in the order: 4-fluoro < 4-methyl < 3-CF, which may influence steric interactions in biological targets.
Sulfonamide Substituents: The 4-methylphenyl group in the target compound is less polar than the 4-methoxyphenyl group in and , suggesting higher lipophilicity and membrane permeability .
Molecular Weight and Lipophilicity :
Implications of Structural Differences
- Electron-withdrawing vs.
- Solubility : The 4-methoxyphenyl group in and increases polarity, likely improving aqueous solubility over the target’s 4-methylphenyl group .
- Biological activity : While specific data are absent, the trifluoromethyl group is often associated with enhanced binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), suggesting the target compound may exhibit unique activity profiles .
Preparation Methods
Amidoxime Intermediate Preparation
The synthesis begins with the reaction of 3-(trifluoromethyl)benzonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) in ethanol, catalyzed by triethylamine (TEA, 2.0 equiv). The mixture is stirred at 70°C for 16 hours to yield 3-(trifluoromethyl)benzamidoxime. Completion is confirmed by the disappearance of the nitrile IR stretch (~2,250 cm⁻¹) and the emergence of NH₂ signals at δ 4.34 and 9.89 ppm in ¹H NMR.
Acylation with Thiophene-3-Sulfonyl Chloride Derivative
The amidoxime is acylated with 2-(chlorocarbonyl)thiophene-3-sulfonyl chloride (1.0 equiv) using EDC (1.5 equiv) and HOAt (1.0 equiv) in dimethylformamide (DMF) at room temperature for 24 hours. This forms the O-acylamidoxime intermediate, critical for oxadiazole cyclization. The reaction’s progress is monitored via LC-MS, showing a mass shift corresponding to the addition of the thiophene sulfonyl group.
Cyclodehydration to Form 1,2,4-Oxadiazole
Cyclodehydration is achieved by heating the O-acylamidoxime with TEA (1.0 equiv) at 100°C for 3 hours, yielding the 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl-thiophene intermediate. The reaction’s efficiency relies on the electron-withdrawing nature of the trifluoromethyl group, which accelerates ring closure.
Coupling of Oxadiazole and Sulfonamide Fragments
The 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl-thiophene intermediate is coupled with N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide via a Suzuki-Miyaura cross-coupling. Palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv) in degassed toluene/ethanol/water (4:1:1) facilitate the reaction at 80°C for 12 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclodehydration at 100°C in TEA maximizes oxadiazole yield (87–93%) compared to lower temperatures. Polar aprotic solvents (DMF, DMSO) improve acylation efficiency by stabilizing the O-acylamidoxime intermediate.
Catalytic Systems
EDC/HOAt outperforms other coupling agents (e.g., DCC) in acylation, reducing side-product formation. Palladium catalysts with bulky phosphine ligands enhance cross-coupling regioselectivity.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 4H, aryl-H), 7.32 (d, J = 8.2 Hz, 2H, 4-methylphenyl-H), 3.12 (s, 3H, N-CH₃), 2.44 (s, 3H, Ar-CH₃).
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¹³C NMR : δ 175.6 (C=N–O), 144.2 (C-SO₂), 132.1–125.7 (CF₃-substituted aryl), 121.5 (q, J = 271 Hz, CF₃).
-
HRMS (ESI+) : m/z calc. for C₂₂H₁₇F₃N₃O₃S₂ [M+H]⁺: 532.0648; found: 532.0651.
Purity and Yield
The final compound is obtained in 68% overall yield with >98% purity (HPLC, C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
The cyclodehydration route offers superior scalability, while Suzuki coupling provides precise control over substitution patterns .
Q & A
Q. What are the key structural features and functional groups in this compound, and how do they influence its chemical reactivity?
The compound integrates a thiophene-sulfonamide backbone, a 1,2,4-oxadiazole ring, and a trifluoromethylphenyl substituent. The sulfonamide group enhances hydrogen-bonding potential, while the oxadiazole and trifluoromethyl groups contribute to electron-withdrawing effects and metabolic stability. These features influence reactivity in nucleophilic substitution and cycloaddition reactions, critical for derivatization .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1: Coupling of thiophene-3-sulfonamide precursors with oxadiazole intermediates via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 2: Cyclization of amidoximes with carboxylic acid derivatives to form the 1,2,4-oxadiazole ring under reflux conditions (e.g., in ethanol with catalytic HCl) .
- Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing its purity and structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and regiochemistry .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects byproducts .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production?
- Reaction Engineering: Use continuous flow chemistry to enhance heat/mass transfer and reduce side reactions .
- Catalyst Screening: Test palladium complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency .
- Solvent Optimization: Replace ethanol with dimethylformamide (DMF) to increase oxadiazole cyclization rates .
Q. What strategies address contradictory biological activity data across similar sulfonamide derivatives?
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., trifluoromethyl vs. methyl groups) to isolate pharmacophoric motifs .
- Targeted Assays: Use enzyme inhibition assays (e.g., carbonic anhydrase) to resolve discrepancies in reported IC₅₀ values .
Q. How can computational methods predict its binding affinity to biological targets?
- Molecular Docking: Simulate interactions with proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina .
- Molecular Dynamics (MD): Assess conformational stability in lipid bilayers or aqueous environments .
Q. What experimental approaches validate its mechanism of action in antimicrobial studies?
- Time-Kill Assays: Monitor bacterial growth inhibition over 24 hours under varying concentrations .
- Resistance Studies: Serial passage assays to detect mutation-driven resistance in Staphylococcus aureus .
Q. How do researchers resolve solubility challenges in formulation for in vivo studies?
- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
- Nanoparticle Encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
- Metabolite Screening: Use LC-MS to detect active/inactive metabolites in hepatic microsome assays .
Q. What statistical methods are recommended for analyzing dose-response relationships?
- Nonlinear Regression: Fit data to sigmoidal curves (Hill equation) using GraphPad Prism .
- ANOVA with Tukey’s Test: Compare mean inhibitory concentrations across experimental groups .
Tables for Key Data
Table 1: Comparative Reactivity of Substituents in Oxadiazole Synthesis
| Substituent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| CF₃ | 8 | 72 | 97 |
| CH₃ | 10 | 65 | 95 |
| Cl | 12 | 58 | 93 |
| Data derived from optimized cyclization conditions in ethanol/HCl . |
Table 2: Biological Activity Against Pathogens
| Pathogen | MIC (µg/mL) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| E. coli (ATCC 25922) | 16 | 12.3 | |
| S. aureus (MRSA) | 8 | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
